molecular formula C6H4ClN3O B1609395 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol CAS No. 54221-73-7

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol

Cat. No. B1609395
CAS RN: 54221-73-7
M. Wt: 169.57 g/mol
InChI Key: KLECYJVFQWNFGY-UHFFFAOYSA-N
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Description

“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a chemical compound with the CAS Number: 54221-73-7 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 4-chloro-3H-imidazo[4,5-c]pyridin-2-ol .


Synthesis Analysis

The synthesis of imidazopyridine derivatives, which includes “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol”, often involves the formation of an imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Molecular Structure Analysis

The InChI code for “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is 1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H, (H2,9,10,11) .


Physical And Chemical Properties Analysis

“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a powder at room temperature . It has a melting point of 341-342 degrees Celsius .

Scientific Research Applications

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are a type of drug that reduces the production of stomach acid, were also found in this chemical group .

Aromatase Inhibitors

Aromatase inhibitors, which are a class of drugs used in the treatment of breast cancer and ovarian cancer in postmenopausal women, have also been developed from this class of compounds .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, which are a drug class that groups together drugs that provide analgesic and antipyretic effects, and, in higher doses, anti-inflammatory effects, have been found in this chemical group .

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have shown promising antimicrobial features . This makes them potential candidates for the development of new antimicrobial drugs.

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[4,5-b]pyridine derivatives have been used in the development of sensors . Their unique properties make them suitable for this application.

Anti-Cancer Drugs

Imidazo[4,5-b]pyridine derivatives have been used in the development of anti-cancer drugs . Their unique properties make them effective in this application.

Safety and Hazards

The safety information for “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” and similar compounds could involve further exploration of their potential as selective mTOR inhibitors , as well as their broader applications in medicinal chemistry .

properties

IUPAC Name

4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECYJVFQWNFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419971
Record name 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol

CAS RN

54221-73-7
Record name 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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